molecular formula C16H12Cl2N2O3 B11542485 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide

Cat. No.: B11542485
M. Wt: 351.2 g/mol
InChI Key: HSZNSVLYPJLCRF-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and a unique hexahydro-2H-4,7-methanoisoindol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Hexahydro-2H-4,7-methanoisoindol-2-yl Moiety: This step involves the cyclization of a suitable precursor, such as a dicarboxylic acid derivative, to form the hexahydro-2H-4,7-methanoisoindol-2-yl ring system.

    Coupling Reaction: The final step is the coupling of the benzamide core with the hexahydro-2H-4,7-methanoisoindol-2-yl moiety under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hexahydro-2H-4,7-methanoisoindol-2-yl moiety.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the functional groups on the hexahydro-2H-4,7-methanoisoindol-2-yl moiety.

Scientific Research Applications

2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be utilized in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: The compound can be employed in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzamide
  • 2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

2,4-dichloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of the hexahydro-2H-4,7-methanoisoindol-2-yl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12Cl2N2O3

Molecular Weight

351.2 g/mol

IUPAC Name

2,4-dichloro-N-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzamide

InChI

InChI=1S/C16H12Cl2N2O3/c17-9-3-4-10(11(18)6-9)14(21)19-20-15(22)12-7-1-2-8(5-7)13(12)16(20)23/h1-4,6-8,12-13H,5H2,(H,19,21)

InChI Key

HSZNSVLYPJLCRF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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